Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate is a chemical compound that belongs to the class of amino acids and derivatives It features a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at a temperature range of 120-160°C for 16-20 hours .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically recrystallized from an organic solvent to obtain white lamellar crystals .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: Shares a similar pyridine ring structure but differs in the functional groups attached to the propanoate backbone.
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Contains an acrylate group instead of a propanoate group, leading to different reactivity and applications.
Uniqueness: Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. Its hydroxyl and amino groups provide multiple sites for chemical modification, making it a versatile intermediate in organic synthesis .
Biological Activity
Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
This compound is a derivative of propanoic acid featuring a pyridine ring. The presence of amino and hydroxy functional groups enhances its reactivity and potential interactions with biological targets. The molecular formula for this compound is C11H14N2O3.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate access. Its hydroxyl and amino groups facilitate hydrogen bonding with amino acid residues in the active site, which leads to inhibition of enzymatic activity.
- Receptor Modulation : this compound may also modulate receptor signaling pathways, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
- Anticancer Potential : The compound has been explored for its anticancer properties, with studies indicating potential efficacy against various cancer cell lines. For instance, structural analogs have shown promising antiproliferative activity against HeLa cells .
- Neuroprotective Effects : Some studies have suggested that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound revealed that certain modifications led to improved anticancer activity. The compounds were tested against HeLa cells, with IC50 values ranging from 0.69 µM to 11 µM, indicating significant potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 µM) .
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-aminopyridine with ethyl acrylate under controlled conditions. This synthetic route is crucial for producing the compound for research and potential industrial applications.
Table 2: Synthesis Conditions
Step | Conditions |
---|---|
Reactants | 2-Aminopyridine and Ethyl Acrylate |
Solvent | Anhydrous Ethanol |
Catalyst | Trifluoromethanesulfonic Acid |
Temperature | 120°C to 160°C |
Reaction Time | 16 to 20 hours |
Properties
IUPAC Name |
ethyl 2-amino-3-hydroxy-3-pyridin-2-ylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-5-3-4-6-12-7/h3-6,8-9,13H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHMQQLYKVDOGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=N1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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